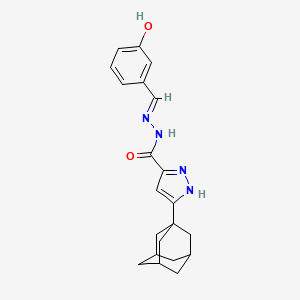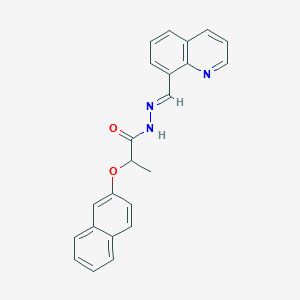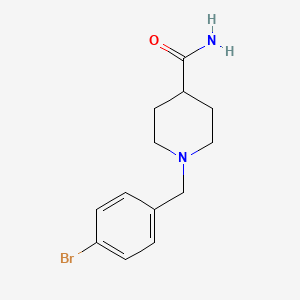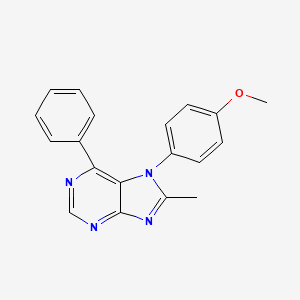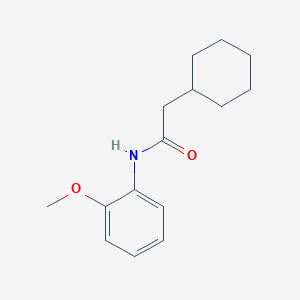
2-cyclohexyl-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(2-methoxyphenyl)acetamide, also known as CYCLOFENIL, is a synthetic compound that belongs to the family of nonsteroidal antiestrogens. It was first synthesized in the 1960s and has been extensively studied for its potential use in breast cancer treatment. CYCLOFENIL has also been found to have potential applications in other areas of scientific research.
Wirkmechanismus
2-cyclohexyl-N-(2-methoxyphenyl)acetamide works by binding to the estrogen receptor and blocking the action of estrogen. This prevents the growth and proliferation of cancer cells that are dependent on estrogen for survival. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential use in breast cancer treatment. It has been found to be effective in inhibiting the growth of breast cancer cells, particularly in estrogen receptor-positive breast cancer. However, one of the limitations of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-cyclohexyl-N-(2-methoxyphenyl)acetamide. One area of interest is the development of new analogs of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide that may have improved therapeutic properties. Another area of interest is the use of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide in combination with other drugs for cancer treatment. Additionally, research is needed to better understand the mechanism of action of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide involves the reaction of cyclohexylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in breast cancer treatment. It has been found to inhibit the growth of breast cancer cells by blocking the estrogen receptor. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in other types of cancer, such as ovarian and prostate cancer.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDGHAJBWGLEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
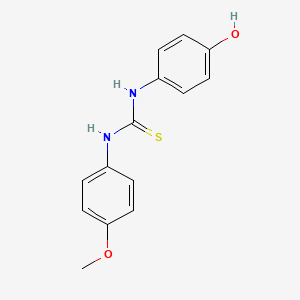
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
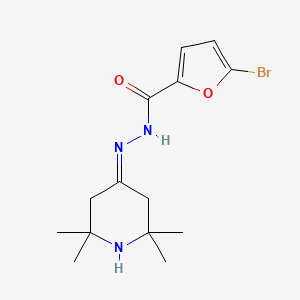
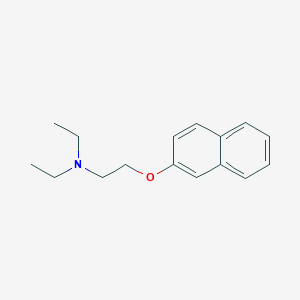
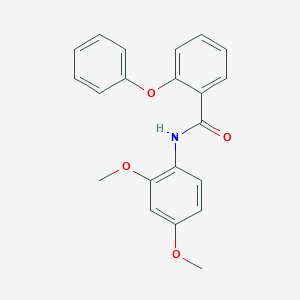
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
